2-Bromo-6-methylquinoline
Overview
Description
2-Bromo-6-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, where a bromine atom is substituted at the second position and a methyl group at the sixth position.
Scientific Research Applications
2-Bromo-6-methylquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and agrochemicals.
Safety and Hazards
2-Bromo-6-methylquinoline is classified as having acute toxicity when ingested, causing skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylquinoline can be achieved through several methods. One common approach involves the bromination of 6-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium methoxide, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: 2-Amino-6-methylquinoline, 2-Methoxy-6-methylquinoline.
Oxidation: this compound-3-carboxylic acid, this compound-3-aldehyde.
Reduction: 2-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylquinoline varies depending on its application:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Antimicrobial Activity: It disrupts microbial cell membranes or interferes with DNA replication and protein synthesis.
Comparison with Similar Compounds
6-Bromo-2-methylquinoline: Similar structure but with different substitution pattern, leading to varied reactivity and applications.
2-Chloro-6-methylquinoline: Chlorine substitution instead of bromine, affecting its chemical properties and biological activity.
2-Bromoquinoline: Lacks the methyl group, resulting in different electronic and steric effects.
Uniqueness: 2-Bromo-6-methylquinoline is unique due to the combined presence of a bromine atom and a methyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various research fields .
Properties
IUPAC Name |
2-bromo-6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRWCLQPTZNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355903 | |
Record name | 2-bromo-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302939-86-2 | |
Record name | 2-bromo-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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